2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride
Overview
Description
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride is a compound belonging to the class of hydrogenated benzazepines. These compounds are characterized by a benzene ring fused to an azepine ring, forming a seven-membered heterocyclic system. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . Another approach includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF₃·OEt₂) and a boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted benzazepine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted benzazepine derivatives.
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives have shown potential as inhibitors of enzymes and receptors, making it valuable in biochemical studies.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific derivative and its intended application. For example, some benzazepine derivatives act as inhibitors of squalene synthase, which is involved in cholesterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
1-Benzazepines: These compounds have the benzene ring attached at different positions on the azepine ring.
2-Benzazepines: Similar to 1-benzazepines but with different attachment points.
3-Benzazepines: These include the compound and its various derivatives.
Uniqueness
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride is unique due to its specific structure and the potential biological activities associated with its derivatives. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in scientific research.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLZOFGQVQJZSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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